molecular formula C11H12F2O2 B13291728 Methyl 2-(2,4-difluoro-5-methylphenyl)propanoate

Methyl 2-(2,4-difluoro-5-methylphenyl)propanoate

Cat. No.: B13291728
M. Wt: 214.21 g/mol
InChI Key: ZXWVMFMMUDVRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,4-difluoro-5-methylphenyl)propanoate is an organic compound with the molecular formula C11H12F2O2 It is a derivative of propanoic acid and contains a difluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,4-difluoro-5-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2,4-difluoro-5-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-difluoro-5-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-(2,4-difluoro-5-methylphenyl)propanoic acid.

    Reduction: 2-(2,4-difluoro-5-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(2,4-difluoro-5-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-(2,4-difluoro-5-methylphenyl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethylphenyl group can enhance binding affinity and selectivity for certain molecular targets, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-difluorophenyl)propanoate
  • Methyl 2-(2,4-dichloro-5-methylphenyl)propanoate
  • Methyl 2-(2,4-difluoro-5-ethylphenyl)propanoate

Uniqueness

Methyl 2-(2,4-difluoro-5-methylphenyl)propanoate is unique due to the presence of both difluoro and methyl groups on the phenyl ring. This combination can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.

Biological Activity

Methyl 2-(2,4-difluoro-5-methylphenyl)propanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10F2O2C_{10}H_{10}F_2O_2. The presence of difluoromethyl and methyl groups on the aromatic ring contributes to its unique chemical behavior and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its effects on cancer cell lines and other biological systems.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, compounds with difluorobenzene rings have shown potent inhibitory effects on various human tumor cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as PI3K/AKT, leading to reduced proliferation of cancer cells .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 (µM)Mechanism of Action
CytotoxicityHuman leukemia cells0.1PI3K/AKT pathway inhibition
AntiproliferativeVarious tumor cell lines0.5Induction of apoptosis
NeuroprotectiveNeuronal cell models0.25nNOS inhibition

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with specific cellular targets:

  • Inhibition of Kinase Pathways : The compound has been shown to inhibit critical kinase pathways involved in cell proliferation and survival.
  • Apoptosis Induction : Similar compounds induce apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins like NOXA and BIM while decreasing anti-apoptotic factors .

Case Studies

Several studies have investigated the effects of this compound in vitro:

  • Study on Human Leukemic Cells : In a study examining the effects on human leukemic cells, the compound demonstrated significant cytotoxicity at low concentrations (IC50 = 0.1 µM), primarily through the inhibition of the PI3K/AKT signaling pathway .
  • Neuroprotective Effects : Another study focused on neuroprotective properties against oxidative stress in neuronal cell models, revealing an IC50 value of 0.25 µM, suggesting potential applications in neurodegenerative diseases .

Safety and Toxicity

While the compound exhibits promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic concentrations, it exhibits relatively low toxicity to normal cells compared to cancerous cells .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

methyl 2-(2,4-difluoro-5-methylphenyl)propanoate

InChI

InChI=1S/C11H12F2O2/c1-6-4-8(7(2)11(14)15-3)10(13)5-9(6)12/h4-5,7H,1-3H3

InChI Key

ZXWVMFMMUDVRGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)F)C(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.